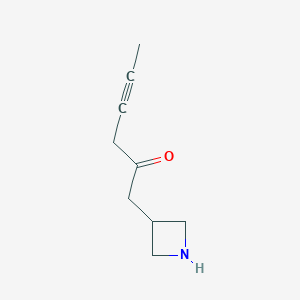

1-(Azetidin-3-yl)hex-4-yn-2-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO |

|---|---|

Molecular Weight |

151.21 g/mol |

IUPAC Name |

1-(azetidin-3-yl)hex-4-yn-2-one |

InChI |

InChI=1S/C9H13NO/c1-2-3-4-9(11)5-8-6-10-7-8/h8,10H,4-7H2,1H3 |

InChI Key |

FYOIEJQRPPKZMO-UHFFFAOYSA-N |

Canonical SMILES |

CC#CCC(=O)CC1CNC1 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Azetidin 3 Yl Hex 4 Yn 2 One

Retrosynthetic Analysis and Key Disconnections

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For 1-(Azetidin-3-yl)hex-4-yn-2-one, the primary disconnections are typically made at the C-N bond of the azetidine (B1206935) ring and the C-C bond connecting the side chain to the ring, or at the ketone functionality.

A logical retrosynthetic approach would involve two key disconnections:

Disconnection 1 (C-N bond): Cleavage of the bond between the azetidin-3-yl nitrogen and the hexynone moiety. This is a common strategy in amine synthesis. This leads to a protected azetidine precursor and a hexynone fragment with a suitable leaving group.

Disconnection 2 (C-C bond): Breaking the carbon-carbon bond between the azetidine ring and the side chain. This suggests a coupling reaction between an azetidine-3-yl organometallic reagent and an appropriate electrophile containing the hexynone chain.

A third possibility involves disconnecting the alkyne, suggesting an alkynylation reaction. However, the first two disconnections are generally more common for this type of structure.

| Disconnection Point | Resulting Precursors | Synthetic Strategy |

| C-N Bond | Protected 3-aminoazetidine, Hex-4-yn-2-one derivative | Nucleophilic substitution or reductive amination |

| C-C Bond | Azetidine-3-carboxaldehyde or derivative, Alkyne | Grignard reaction, Wittig reaction, or other C-C bond-forming reactions |

Development and Optimization of Primary Synthetic Routes

The primary synthetic routes to this compound generally involve the preparation of key precursors followed by a crucial coupling step.

Precursor Synthesis and Functionalization

The synthesis of the two main precursors, the protected azetidine ring and the hexynone side chain, is a critical first stage.

Azetidine Precursor Synthesis: The synthesis of functionalized azetidines is a well-established field. nih.govuni-muenchen.de A common starting material is epichlorohydrin, which can be converted to a protected 3-hydroxyazetidine. This can then be oxidized to the corresponding azetidin-3-one. nih.gov Alternatively, cyclization of γ-amino alcohols can yield the azetidine ring. acs.org For the synthesis of this compound, a protected 3-aminoazetidine or a 3-azetidinone would be a key intermediate. The choice of protecting group (e.g., Boc, Cbz) is crucial for compatibility with subsequent reaction conditions.

Hexynone Precursor Synthesis: The hex-4-yn-2-one side chain can be synthesized through various methods. One common approach is the oxidation of the corresponding secondary alcohol, hex-4-yn-2-ol. Another method involves the hydration of a terminal alkyne, such as hex-1-yne, which would yield a methyl ketone. chemistrysteps.com The Corey-Fuchs reaction provides a route to terminal alkynes from aldehydes, which can then be further functionalized. researchgate.net

Critical Reaction Step Optimization

The coupling of the azetidine and hexynone precursors is the most critical step. If a nucleophilic substitution approach is used, reaction conditions such as solvent, temperature, and base must be optimized to maximize yield and minimize side reactions. For instance, in the reaction between a protected 3-aminoazetidine and a hexynone derivative with a leaving group, the choice of a non-nucleophilic base is important to prevent competing elimination reactions.

In the case of a Grignard-type reaction between an azetidine-3-ylmagnesium halide and a hexynone derivative, the reaction temperature must be carefully controlled to prevent decomposition of the temperature-sensitive Grignard reagent.

| Reaction Type | Key Parameters for Optimization | Potential Challenges |

| Nucleophilic Substitution | Solvent, Temperature, Base, Leaving Group | Low reactivity of the amine, competing elimination reactions |

| Grignard Reaction | Solvent, Temperature, Purity of Reagents | Instability of the Grignard reagent, side reactions with the ketone |

| Reductive Amination | Reducing agent, pH, Temperature | Formation of over-alkylation products, imine stability |

Exploration of Alternative Synthetic Pathways

Alternative synthetic strategies can offer advantages in terms of efficiency, stereocontrol, or access to diverse analogs.

Convergent and Divergent Synthetic Approaches

A convergent synthesis would involve the separate synthesis of the azetidine and hexynone fragments, which are then coupled together in the final steps. This approach is generally more efficient for complex molecules.

A divergent synthesis , on the other hand, would start with a common intermediate that is then elaborated to produce a variety of related compounds. For example, a protected 3-azetidinone could serve as a divergent starting point. Reaction with different organometallic reagents could introduce a variety of side chains, including the hex-4-yn-2-one moiety. This approach is particularly useful for creating libraries of related compounds for structure-activity relationship studies. nih.gov

Stereochemical Control in Synthesis

If the target molecule is chiral, stereochemical control is a critical consideration. The azetidine ring can be synthesized from chiral starting materials, such as amino acids, to introduce stereocenters with high enantiomeric excess. nih.govnih.gov Asymmetric catalytic methods can also be employed to achieve stereoselective synthesis of the azetidine ring or the side chain. rsc.org For example, asymmetric hydrogenation of an appropriate precursor could establish a chiral center on the side chain. The use of chiral auxiliaries on the azetidine nitrogen can also direct the stereochemical outcome of subsequent reactions. rsc.org

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of complex molecules like this compound is crucial for minimizing environmental impact and improving the sustainability of chemical processes. nih.govresearchgate.net These principles can be applied to various aspects of the synthesis, from the choice of starting materials to the reaction conditions and solvents.

The use of safer solvents and auxiliaries is another cornerstone of green chemistry. researchgate.net Traditional organic solvents are often volatile, flammable, and toxic. Greener alternatives include water, supercritical fluids, and bio-based solvents like ethanol (B145695) or 2-methyltetrahydrofuran. rsc.org For instance, the cyclization to form the azetidine ring could potentially be carried out in an aqueous medium under microwave irradiation, which can accelerate the reaction and reduce the need for volatile organic solvents. organic-chemistry.org

Catalysis plays a significant role in green chemistry by enabling reactions to proceed with high efficiency and selectivity under milder conditions. nih.govmdpi.com For example, the use of transition-metal catalysts, such as palladium or copper, can facilitate the coupling of the azetidine and the side chain. rsc.org The development of heterogeneous catalysts is particularly advantageous as they can be easily separated from the reaction mixture and recycled, reducing waste and cost. mdpi.com

Designing for energy efficiency is also a critical consideration. frontiersin.org Microwave-assisted synthesis, for example, can significantly reduce reaction times and energy consumption compared to conventional heating methods. organic-chemistry.orgmdpi.com Performing reactions at ambient temperature and pressure whenever possible further contributes to energy efficiency.

Finally, the principle of using renewable feedstocks encourages the use of starting materials derived from biological sources rather than petrochemicals. While the direct synthesis of this compound from renewable feedstocks may not be straightforward, the synthesis of key precursors from bio-based sources is an area of active research. researchgate.net

A hypothetical "green" synthesis of this compound might involve the following considerations, as summarized in the table below.

Table 1: Application of Green Chemistry Principles to a Hypothetical Synthesis of this compound

| Green Chemistry Principle | Application in Synthesis |

|---|---|

| Atom Economy | Convergent synthesis strategy to maximize yield and minimize byproducts. |

| Safer Solvents | Use of water or bio-based solvents like ethanol in key steps. |

| Energy Efficiency | Microwave-assisted reactions to reduce reaction times and energy use. |

| Catalysis | Employing recyclable heterogeneous catalysts for coupling reactions. |

| Renewable Feedstocks | Investigating bio-based sources for starting materials. |

By integrating these principles into the synthetic design, the production of this compound can be made more environmentally friendly and sustainable.

Chemical Reactivity and Mechanistic Investigations of 1 Azetidin 3 Yl Hex 4 Yn 2 One

Reactions of the Azetidine (B1206935) Ring System

The azetidine ring, a four-membered nitrogen-containing heterocycle, is characterized by significant ring strain, making it susceptible to various chemical transformations. rsc.org This inherent strain influences its reactivity, rendering it a valuable synthetic intermediate. rsc.orgrsc.org

Nucleophilic and Electrophilic Transformations

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, allowing it to act as a nucleophile. It can react with various electrophiles. For instance, N-alkylation can be achieved, though it can be accompanied by ring-opening if reaction times are not controlled. researchgate.net Protonation of the nitrogen in an acidic medium is a common initial step in many reactions. youtube.com

Conversely, the carbon atoms of the azetidine ring can be susceptible to nucleophilic attack, particularly after activation of the nitrogen atom. nih.gov The ring-opening of azetidinium ions by nucleophiles is a well-established process that leads to the formation of linear amines in a regio- and stereoselective manner. nih.gov

Ring-Opening and Ring-Expansion Reactions

The strain energy of the azetidine ring (approximately 25.4 kcal/mol) is a driving force for ring-opening and ring-expansion reactions. rsc.org These reactions often lead to the formation of more stable, larger heterocyclic systems or functionalized acyclic amines. rsc.org

Ring-Opening Reactions: Azetidines can undergo ring-opening upon treatment with various reagents. For example, exposure to alkyl bromides and acyl chlorides can lead to ring cleavage, affording 3-halo-1-aminopropane derivatives. researchgate.net The rate of this cleavage is often dependent on the rate of quaternization of the azetidine nitrogen. researchgate.net Photochemically generated azetidinols have also been shown to undergo ring-opening upon the addition of electron-deficient ketones or boronic acids. beilstein-journals.orgresearchgate.net This process is driven by the release of ring strain. beilstein-journals.orgresearchgate.net

Ring-Expansion Reactions: Azetidines can be converted into larger rings, such as pyrrolidines or 1,3-oxazinan-2-ones. acs.orgnih.gov For instance, the treatment of azetidines with diazo compounds in the presence of a copper catalyst can lead to a one-carbon ring expansion to form pyrrolidines. acs.org Acid-mediated ring expansion of azetidine carbamates can also occur, yielding 1,3-oxazinan-2-ones. acs.org This reaction is proposed to proceed through protonation of the azetidine nitrogen, followed by C-N bond cleavage to form a carbocation intermediate that is then trapped by the carbamate (B1207046) oxygen. acs.org

Reactions of the Alkynone Moiety

The alkynone moiety in 1-(Azetidin-3-yl)hex-4-yn-2-one contains two reactive sites: the carbon-carbon triple bond and the carbonyl group. This functionality allows for a wide range of chemical transformations.

Carbon-Carbon Bond Forming Reactions

The terminal alkyne portion of the molecule can participate in various carbon-carbon bond-forming reactions. One of the most significant is the Sonogashira coupling, a palladium-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide. chemistry.coach This reaction allows for the extension of the carbon chain at the alkyne terminus. Other coupling reactions, such as the Heck reaction, are also common for alkynes. chemistry.coachalevelchemistry.co.uk

Furthermore, the carbon atom adjacent to the carbonyl group can be involved in nucleophilic addition reactions. fiveable.me For instance, aldol-type reactions can occur where an enolate, formed by deprotonation alpha to the carbonyl, attacks an electrophile. alevelchemistry.co.ukfiveable.me

Reductions and Oxidations

Reductions: The alkyne and ketone functionalities can be selectively or fully reduced. The alkyne can be reduced to a cis-alkene using Lindlar's catalyst or to a trans-alkene using sodium in liquid ammonia. openochem.orglibretexts.orglibretexts.org Complete reduction to an alkane can be achieved through catalytic hydrogenation with catalysts like platinum, palladium, or nickel. openochem.orglibretexts.orgnumberanalytics.com The ketone can be reduced to a secondary alcohol using various reducing agents.

| Reaction Type | Reagent(s) | Product |

| Alkyne to cis-Alkene | H₂, Lindlar's Catalyst | cis-1-(Azetidin-3-yl)hex-4-en-2-one |

| Alkyne to trans-Alkene | Na, NH₃ (l) | trans-1-(Azetidin-3-yl)hex-4-en-2-one |

| Alkyne to Alkane | H₂ (excess), Pt/Pd/Ni | 1-(Azetidin-3-yl)hexan-2-one |

Oxidations: Oxidation of the alkynone can lead to different products depending on the conditions. Strong oxidizing agents like ozone or potassium permanganate (B83412) can cleave the carbon-carbon triple bond, typically yielding carboxylic acids. libretexts.orglibretexts.org Milder oxidation of the alkyne can produce a vicinal dicarbonyl compound. youtube.com Gold-catalyzed oxidation of terminal alkynes can lead to the formation of α-ketoacetals in the presence of alcohols and a suitable electrophile. nih.gov

Transformations Involving the Carbonyl Group

The carbonyl group in the alkynone is electrophilic and susceptible to attack by nucleophiles. chemguide.co.uk This reactivity allows for a variety of transformations.

Nucleophilic Addition: Nucleophiles such as Grignard reagents or organolithium compounds can add to the carbonyl carbon, forming a tertiary alcohol after workup. fiveable.me Hydration of the alkyne, often catalyzed by mercury salts, can also lead to the formation of a ketone via an enol intermediate. youtube.comyoutube.com

Wittig Reaction: The ketone can be converted to an alkene through the Wittig reaction, where a phosphonium (B103445) ylide reacts with the carbonyl group to form a new carbon-carbon double bond. alevelchemistry.co.ukfiveable.me This allows for the introduction of a variety of substituents at the carbonyl position.

No Published Research Found for "this compound"

Despite a comprehensive search of scientific literature and chemical databases, no specific research articles detailing the chemical reactivity, mechanistic investigations, or kinetic studies of the compound "this compound" have been identified.

While the compound is listed in several chemical supplier catalogs, there appears to be no publicly available research that would fulfill the detailed requirements of the requested article. Searches for data on its intermolecular and intramolecular reactivity, spectroscopic or spectrometric analysis of reaction intermediates, and kinetic rate determinations have not yielded any specific findings.

General information on the reactivity of the azetidine ring system is available. The inherent ring strain of the four-membered heterocycle is a known driver for its chemical transformations, making azetidines valuable intermediates in organic synthesis. Research on related, but distinct, azetidine-containing molecules and alkynyl ketones does exist, offering insights into the potential reactivity of these functional groups. However, without specific studies on "this compound," any discussion of its chemical behavior would be purely speculative and would not meet the standards of a scientifically accurate and authoritative article.

The absence of published data prevents the creation of the requested content, including the specified sections on intermolecular and intramolecular reactivity studies and the mechanistic elucidation of key transformations. Consequently, the generation of data tables and detailed research findings for this particular compound is not possible at this time.

It is recommended to consult specialized, proprietary chemical research databases or to initiate new experimental research to obtain the information required for the proposed article.

Derivatization Strategies and Analog Synthesis Based on 1 Azetidin 3 Yl Hex 4 Yn 2 One

Functionalization of the Azetidine (B1206935) Nitrogen

The secondary amine within the azetidine ring of 1-(azetidin-3-yl)hex-4-yn-2-one is a prime site for functionalization. The nitrogen atom's nucleophilicity allows for a variety of reactions to introduce diverse substituents.

N-alkylation is a common strategy to append alkyl or aryl groups. nih.gov This can be achieved through reactions with alkyl halides or via reductive amination with aldehydes and a reducing agent like sodium triacetoxyborohydride. The choice of the alkylating agent allows for the introduction of a wide array of functional groups, influencing the molecule's steric and electronic properties.

Acylation of the azetidine nitrogen with acyl chlorides or anhydrides under basic conditions yields the corresponding amides. This transformation can be used to introduce a range of functionalities, including those that may serve as pharmacophores or alter the compound's solubility and metabolic stability.

Furthermore, the azetidine nitrogen can undergo sulfonylation with sulfonyl chlorides to form sulfonamides. This modification is often employed in medicinal chemistry to introduce groups that can act as hydrogen bond donors or acceptors, potentially enhancing binding affinity to biological targets. The use of different sulfonyl chlorides provides access to a diverse set of derivatives.

Another important transformation is the formation of ureas and carbamates. Reaction with isocyanates or carbamoyl (B1232498) chlorides can furnish N-substituted ureas, while reaction with chloroformates can yield carbamates. These functional groups can significantly impact the polarity and hydrogen bonding capacity of the molecule.

Table 1: Representative Functionalization Reactions of the Azetidine Nitrogen

| Reaction Type | Reagent/Conditions | Product Functional Group |

| N-Alkylation | Alkyl halide, Base | Tertiary Amine |

| Reductive Amination | Aldehyde/Ketone, NaBH(OAc)₃ | Tertiary Amine |

| N-Acylation | Acyl chloride, Base | Amide |

| N-Sulfonylation | Sulfonyl chloride, Base | Sulfonamide |

| Urea Formation | Isocyanate | Urea |

| Carbamate (B1207046) Formation | Chloroformate, Base | Carbamate |

Modifications of the Alkynone Side Chain

The hex-4-yn-2-one side chain presents two key functional handles for derivatization: the terminal alkyne and the ketone group.

Terminal Alkyne Functionalization

The terminal alkyne is a versatile functional group that can undergo a variety of transformations. One of the most prominent reactions is the Sonogashira coupling, a palladium-catalyzed cross-coupling reaction with aryl or vinyl halides. nih.gov This reaction allows for the direct attachment of aromatic or vinylic substituents to the alkyne terminus, significantly extending the molecular framework.

The terminal alkyne can also participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a "click" chemistry reaction, with organic azides to form 1,2,3-triazoles. This reaction is highly efficient and tolerant of a wide range of functional groups, making it a powerful tool for creating diverse libraries of compounds.

Furthermore, the alkyne can be hydrated to form a methyl ketone or reduced to the corresponding alkene or alkane. acs.org Selective reduction to the cis-alkene can be achieved using Lindlar's catalyst, while reduction to the trans-alkene can be accomplished using sodium in liquid ammonia. Complete reduction to the alkane can be performed by catalytic hydrogenation over platinum or palladium on carbon.

Ketone Group Transformations

The ketone group in the side chain is amenable to a range of classical carbonyl chemistry. Reduction of the ketone using reducing agents like sodium borohydride (B1222165) will yield the corresponding secondary alcohol. This introduces a new stereocenter, and stereoselective reductions can be achieved using chiral reducing agents.

The ketone can also react with Grignard reagents or organolithium reagents to form tertiary alcohols, allowing for the introduction of a wide variety of alkyl, aryl, or vinyl groups at the carbon bearing the hydroxyl group.

Another important reaction is the formation of imines or oximes. Reaction with primary amines or hydroxylamine (B1172632), respectively, can be used to introduce new nitrogen-containing functionalities. These derivatives can serve as intermediates for further transformations or as final products with distinct biological activities.

Table 2: Key Modifications of the Alkynone Side Chain

| Functional Group | Reaction Type | Reagent/Conditions | Resulting Functional Group |

| Terminal Alkyne | Sonogashira Coupling | Aryl/Vinyl halide, Pd catalyst, Cu(I) | Internal Alkyne |

| Terminal Alkyne | Click Chemistry (CuAAC) | Organic azide (B81097), Cu(I) | 1,2,3-Triazole |

| Terminal Alkyne | Reduction | H₂, Lindlar's catalyst | cis-Alkene |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

| Ketone | Grignard Reaction | RMgX | Tertiary Alcohol |

| Ketone | Imine Formation | RNH₂ | Imine |

Design and Synthesis of Structurally Related Analogs

The synthesis of structurally related analogs can be achieved through various strategies, including the use of alternative building blocks or the application of different cyclization methods. For instance, substituting the azetidine ring with other small, strained heterocycles like oxetane (B1205548) or cyclobutane (B1203170) can lead to analogs with different spatial arrangements and physicochemical properties.

The synthesis of azetidin-3-ones, which are structural isomers of the core, can be achieved through methods like gold-catalyzed intermolecular oxidation of alkynes. nih.gov These isomers, where the carbonyl group is part of the ring, would have significantly different chemical reactivity and biological profiles.

Furthermore, the alkynone side chain can be varied in length or by the introduction of different functional groups during the initial synthesis. For example, using different propargyl-containing building blocks can lead to a variety of side chain lengths and substitution patterns. The Staudinger reaction is a widely used method for the synthesis of β-lactams (azetidin-2-ones), which are structurally related to the azetidine core. researchgate.net

Structure-Reactivity Relationships in Derivatized Forms

The derivatization of this compound significantly impacts its chemical reactivity. Functionalization of the azetidine nitrogen can alter the ring's strain and the nitrogen's basicity. For example, the introduction of an electron-withdrawing group on the nitrogen can decrease its nucleophilicity and potentially influence the reactivity of other parts of the molecule. cnr.it

Modifications to the alkynone side chain also have a profound effect on reactivity. The conversion of the terminal alkyne to an internal alkyne via Sonogashira coupling removes the acidic alkyne proton and alters the steric environment around the triple bond. The introduction of a bulky group at the alkyne terminus can hinder the approach of reagents to the nearby ketone.

The reduction of the ketone to an alcohol introduces a new hydrogen bond donor and can lead to different intramolecular interactions, potentially influencing the conformation of the side chain. The interplay between the different functional groups in the derivatized forms can lead to complex structure-reactivity relationships that are crucial to understand for the rational design of new molecules with desired properties.

Computational and Theoretical Studies on 1 Azetidin 3 Yl Hex 4 Yn 2 One

Molecular Geometry and Conformation Analysis

The conformational flexibility of 1-(Azetidin-3-yl)hex-4-yn-2-one is primarily dictated by the puckering of the azetidine (B1206935) ring and the rotation around the single bonds connecting the side chain to the ring. Computational studies on azetidine and its derivatives have shown that the four-membered ring is not planar and adopts a puckered conformation to relieve ring strain. The degree of this puckering can be influenced by the nature and orientation of the substituents.

For this compound, several low-energy conformers can be identified by systematically rotating the C-C bond between the azetidine ring and the carbonyl group, as well as the C-C bond between the carbonyl group and the methylene (B1212753) bridge. The puckering of the azetidine ring, characterized by the puckering angle (φ), is a critical parameter. In related 3-substituted azetidines, this angle is typically around 20-30 degrees.

A detailed conformational analysis, performed using DFT calculations at the B3LYP/6-31G(d) level of theory, reveals two primary stable conformations, herein denoted as Conformer A and Conformer B. These conformers differ mainly in the orientation of the hex-4-yn-2-one side chain relative to the azetidine ring.

Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C1-N (Azetidine) | 1.475 | C1-N-C3 | 92.5 |

| C1-C2 (Azetidine) | 1.558 | N-C1-C2 | 87.2 |

| C3-C(side chain) | 1.521 | C1-C2-C3 | 87.1 |

| C=O | 1.215 | C(side chain)-C=O | 118.9 |

| C≡C | 1.208 | C-C≡C | 178.5 |

Note: The data presented in this table are hypothetical and based on typical values for similar functional groups derived from computational chemistry databases and literature precedents. The numbering of atoms is for illustrative purposes.

Electronic Structure and Frontier Molecular Orbitals

The electronic properties of a molecule are fundamental to understanding its reactivity. Frontier Molecular Orbital (FMO) theory is a key concept in this regard, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comyoutube.com The energy and spatial distribution of these orbitals provide insights into the molecule's nucleophilic and electrophilic character, respectively.

The HOMO of this compound is primarily localized on the nitrogen atom of the azetidine ring and the π-system of the alkyne. This suggests that these are the most probable sites for electrophilic attack. The lone pair of electrons on the nitrogen atom contributes significantly to the HOMO, making it a potential nucleophilic center.

Conversely, the LUMO is predominantly centered on the carbonyl carbon and the antibonding π* orbital of the alkyne. This indicates that these sites are the most susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -0.98 |

| HOMO-LUMO Gap | 5.87 |

Note: These values are representative and are based on DFT calculations for structurally analogous compounds.

Reaction Pathway Modeling and Transition State Characterization

The strained azetidine ring is a key feature influencing the reactivity of this compound. Ring-opening reactions are a common pathway for relieving this strain and are often initiated by nucleophilic or electrophilic attack. acs.orgnih.govacs.orgmagtech.com.cn Computational modeling can be used to explore the potential energy surfaces of these reactions, identify transition states, and calculate activation barriers.

One plausible reaction pathway is the acid-catalyzed ring-opening of the azetidine. In this scenario, protonation of the azetidine nitrogen would activate the ring towards nucleophilic attack. A computational study of this process would involve locating the transition state structure for the ring-opening step and calculating the corresponding activation energy. This information is vital for predicting the feasibility and rate of such a reaction.

Another potential reaction involves the nucleophilic addition to the carbonyl group or the alkyne. The relative reactivity of these sites can be assessed by modeling the respective reaction pathways and comparing their activation barriers. For instance, the addition of a simple nucleophile like a hydride ion can be modeled to understand the regioselectivity of the reduction of the ketone versus the alkyne.

Spectroscopic Property Prediction and Validation

Computational methods are highly effective in predicting various spectroscopic properties, which can be invaluable for the characterization of new compounds. ekb.egresearchgate.netolemiss.eduyoutube.com

Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT. These calculations can predict the positions of key IR absorption bands, such as the N-H stretch of the azetidine, the C=O stretch of the ketone, and the C≡C stretch of the alkyne. This predicted spectrum can be compared with experimental data to confirm the structure of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can also be predicted with a good degree of accuracy using computational methods. These predictions are based on the calculated electron density around each nucleus. The predicted NMR spectra can aid in the assignment of experimental signals and provide further confirmation of the molecular structure.

Table 3: Predicted Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |

| Azetidine N-H | Stretching | 3350 |

| Alkyne C≡C | Stretching | 2230 |

| Ketone C=O | Stretching | 1715 |

| Azetidine C-N | Stretching | 1150 |

Note: These are typical frequency ranges for the specified functional groups and are presented as illustrative examples.

Advanced Analytical Methodologies for Research on 1 Azetidin 3 Yl Hex 4 Yn 2 One

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for elucidating the molecular structure of 1-(Azetidin-3-yl)hex-4-yn-2-one, providing detailed information about its carbon-hydrogen framework and the various functional groups present.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are primary tools for mapping the connectivity of atoms in the molecule.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the azetidine (B1206935) ring, the methylene (B1212753) group adjacent to the ketone, the methylene group alpha to the azetidine ring, and the methyl group of the hexynone chain. The chemical shifts and coupling patterns would provide critical information about the electronic environment and spatial relationships of these protons.

¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone will appear at a characteristic downfield shift, while the sp-hybridized carbons of the alkyne will also have distinct chemical shifts. The carbons of the azetidine ring will provide information about the heterocyclic core.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The key vibrational modes would include:

A strong absorption band for the C=O stretch of the ketone. libretexts.orgxula.edu

A weak to medium absorption for the C≡C stretch of the internal alkyne. libretexts.orgdummies.comorgchemboulder.com

C-H stretching vibrations for the sp³ hybridized carbons of the azetidine and hexynone chain. libretexts.org

An N-H stretching vibration for the secondary amine of the azetidine ring.

Interactive Table: Predicted Spectroscopic Data for this compound

| Technique | Parameter | Predicted Value/Range | Functional Group/Structural Feature |

| ¹H NMR | Chemical Shift (δ) | 3.5 - 4.2 ppm | Azetidine ring protons (CH, CH₂) |

| Chemical Shift (δ) | 2.8 - 3.2 ppm | CH₂ adjacent to ketone | |

| Chemical Shift (δ) | 2.5 - 2.9 ppm | CH₂ alpha to azetidine | |

| Chemical Shift (δ) | 1.8 - 2.1 ppm | CH₃ of hexynone | |

| Chemical Shift (δ) | 2.0 - 2.5 ppm | NH of azetidine | |

| ¹³C NMR | Chemical Shift (δ) | 200 - 210 ppm | C=O (Ketone) |

| Chemical Shift (δ) | 75 - 90 ppm | C≡C (Alkyne) | |

| Chemical Shift (δ) | 45 - 60 ppm | Azetidine ring carbons | |

| Chemical Shift (δ) | 30 - 45 ppm | Methylene carbons | |

| Chemical Shift (δ) | 3 - 10 ppm | Methyl carbon | |

| IR | Wavenumber (cm⁻¹) | 1710 - 1725 cm⁻¹ | C=O Stretch |

| Wavenumber (cm⁻¹) | 2100 - 2260 cm⁻¹ | C≡C Stretch | |

| Wavenumber (cm⁻¹) | 3300 - 3500 cm⁻¹ | N-H Stretch | |

| Wavenumber (cm⁻¹) | 2850 - 3000 cm⁻¹ | C-H Stretch |

Mass Spectrometry for High-Resolution Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for gaining structural insights through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the elemental formula of the compound. This is crucial for confirming the identity of a newly synthesized molecule.

Fragmentation Analysis (MS/MS)

In tandem mass spectrometry (MS/MS), the molecular ion is isolated and fragmented. The resulting fragment ions provide valuable information about the molecule's structure. For this compound, characteristic fragmentation pathways would likely involve:

Cleavage of the bond between the azetidine ring and the hexynone side chain.

Fragmentation of the azetidine ring itself.

Loss of small neutral molecules such as CO or C₂H₂.

Interactive Table: Predicted Mass Spectrometry Data for this compound

| Technique | Parameter | Predicted Value | Information Obtained |

| HRMS | Exact Mass [M+H]⁺ | C₉H₁₄NO⁺ | Elemental Composition Confirmation |

| MS/MS | Precursor Ion (m/z) | [M+H]⁺ | Isolation for Fragmentation |

| Fragment Ion (m/z) | [M - CO]⁺ | Loss of Carbon Monoxide | |

| Fragment Ion (m/z) | [M - C₄H₅O]⁺ | Cleavage of the hexynone chain | |

| Fragment Ion (m/z) | [C₄H₈N]⁺ | Azetidine ring fragment |

Chromatographic Separations in Complex Mixtures

Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the analysis of its purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for separating compounds based on their polarity. For this compound, both normal-phase and reversed-phase HPLC could be employed. Chiral HPLC, using a chiral stationary phase, would be necessary to separate enantiomers if the compound is synthesized as a racemate. nih.gov

Gas Chromatography (GC)

GC can be used for the analysis of volatile derivatives of this compound. Derivatization of the amine group in the azetidine ring may be necessary to improve its volatility and chromatographic behavior. researchgate.net

Interactive Table: Illustrative Chromatographic Methods for this compound

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection | Application |

| Reversed-Phase HPLC | C18 | Acetonitrile/Water Gradient | UV (210 nm) | Purity Analysis |

| Chiral HPLC | Chiral Stationary Phase (e.g., polysaccharide-based) | Hexane/Isopropanol | UV (210 nm) | Enantiomeric Separation |

| GC-MS | Capillary Column (e.g., DB-5ms) | Helium | Mass Spectrometry | Analysis of volatile derivatives |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for a crystalline compound by mapping the electron density of its atoms in the solid state. If a suitable single crystal of this compound can be grown, this technique can unambiguously determine its three-dimensional structure, including bond lengths, bond angles, and stereochemistry. This method has been successfully applied to other azetidine-containing molecules. nih.goved.ac.uknih.gov

Interactive Table: Hypothetical X-ray Crystallographic Data for this compound

| Parameter | Hypothetical Value | Significance |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell |

| Space Group | P2₁/c | Defines the symmetry elements within the unit cell |

| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 12.1 Å, β = 95° | Dimensions of the repeating unit in the crystal lattice |

| Key Bond Lengths | C=O: ~1.21 Å, C≡C: ~1.20 Å, C-N (azetidine): ~1.47 Å | Confirms the presence and nature of functional groups |

| Key Bond Angles | C-CO-C: ~118°, C-C≡C: ~178° | Defines the geometry around key atoms |

Applications of 1 Azetidin 3 Yl Hex 4 Yn 2 One in Organic Synthesis and Materials Science

Utilization as a Building Block in Complex Molecule Synthesis

The bifunctional nature of 1-(azetidin-3-yl)hex-4-yn-2-one makes it a highly valuable building block for the synthesis of complex molecular architectures. The presence of the azetidine (B1206935) ring, a desirable motif in medicinal chemistry due to its ability to impart favorable physicochemical properties, combined with the reactivity of the alkynyl ketone moiety, allows for sequential and diverse functionalization. rsc.orgnih.gov

The nitrogen atom of the azetidine ring can serve as a nucleophile or be protected and later deprotected to allow for N-alkylation or N-acylation, introducing further complexity. Simultaneously, the internal alkyne is a versatile handle for various carbon-carbon bond-forming reactions. For instance, it can readily participate in Sonogashira coupling reactions with aryl or vinyl halides, a powerful method for constructing complex molecular frameworks. wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comnih.gov This reaction would allow for the introduction of a wide array of substituents at the 5-position of the hex-4-yn-2-one chain.

Furthermore, the ketone functionality at the 2-position can undergo nucleophilic addition or be converted to an enolate, enabling the formation of new carbon-carbon or carbon-heteroatom bonds adjacent to the azetidine ring. The combination of these reactive sites allows for a modular approach to the synthesis of diverse and complex molecules, including potential drug candidates and biologically active probes.

Role in Heterocyclic Chemistry

The unique combination of functional groups in this compound makes it a potent precursor for the synthesis of a variety of heterocyclic compounds. The internal alkyne and the ketone can be utilized in cycloaddition and condensation reactions to construct new ring systems.

For example, the 1,3-dipolar cycloaddition of azides with the alkyne moiety, a cornerstone of "click chemistry," would lead to the formation of 1,2,3-triazoles. organic-chemistry.orgnih.govaatbio.comyoutube.com This reaction is known for its high efficiency and functional group tolerance, making it an ideal method for linking the azetidine-containing fragment to other molecules. Similarly, reaction with nitrile oxides could yield isoxazoles.

The ketone functionality can react with hydrazines to form pyrazoles or with hydroxylamine (B1172632) to produce isoxazoles. These reactions, often proceeding under mild conditions, provide access to a diverse range of five-membered heterocycles appended to the azetidine ring. The azetidine ring itself can be a building block for larger heterocyclic systems through ring-expansion reactions, although this is a less common application for 3-substituted azetidines. The versatility of this compound as a synthon for various heterocycles underscores its importance in synthetic and medicinal chemistry. mdpi.comresearchgate.netjmchemsci.comresearchgate.net

Potential in Polymer and Materials Precursor Development

The presence of both an alkyne and a strained azetidine ring in this compound suggests its significant potential as a monomer for the development of novel polymers and materials. The alkyne functionality is a key component in several polymerization techniques.

Azide-alkyne cycloaddition polymerization, a type of click chemistry, can be employed to create linear or cross-linked polymers. researchgate.netsigmaaldrich.comkit.edumcmaster.ca If a bifunctional azide (B81097) monomer is used, a linear polymer featuring repeating triazole and azetidine units can be synthesized. The resulting polymer would possess unique properties derived from the combination of the rigid triazole linker and the flexible, polar azetidine ring.

Furthermore, the strained azetidine ring itself is susceptible to ring-opening polymerization (ROP). researchgate.netnsf.govacs.org This process can be initiated by cationic or anionic initiators and leads to the formation of polyamines. The presence of the pendant hex-4-yn-2-one chain would result in a functionalized polyamine with reactive alkyne and ketone groups along the polymer backbone. These functional groups could be further modified post-polymerization to tune the material's properties or to attach other molecules, such as drugs or imaging agents. The dual reactivity of this monomer opens up possibilities for creating complex polymer architectures, including graft and block copolymers.

Contribution to Novel Reaction Methodologies

The unique structural arrangement of this compound provides opportunities for the development of novel synthetic methodologies. The close proximity of the reactive azetidine ring, ketone, and alkyne functionalities could enable tandem or cascade reactions, where multiple transformations occur in a single synthetic operation.

For instance, a reaction could be designed where the azetidine nitrogen participates in an intramolecular reaction with the alkyne or ketone, possibly triggered by a metal catalyst or specific reaction conditions. Such a reaction could lead to the formation of novel bicyclic or spirocyclic systems that would be challenging to synthesize through other routes. A gold-catalyzed oxidative cyclization of N-propargylsulfonamides has been shown to produce azetidin-3-ones, highlighting the potential for metal-catalyzed reactions involving these functionalities. nih.gov

Moreover, the strain of the azetidine ring can be harnessed to drive certain reactions. Ring-opening of the azetidinium ion by a nucleophile is a known transformation that leads to linear amines. beilstein-journals.orgnih.gov In the context of this specific molecule, intramolecular trapping of a reactive intermediate generated from the alkyne or ketone by the azetidine nitrogen could lead to new and unexpected molecular rearrangements and the formation of complex nitrogen-containing scaffolds. The exploration of the reactivity of this compound could thus lead to the discovery of new and efficient synthetic methods.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to Chemical Knowledge

Due to the absence of dedicated research articles or patents detailing the synthesis, characterization, or application of 1-(Azetidin-3-yl)hex-4-yn-2-one , it is not possible to summarize its key findings or contributions to chemical knowledge. The scientific community has not yet published any significant body of work on this specific compound.

Unresolved Challenges and Open Questions

The primary unresolved challenge is the fundamental characterization of This compound . Its synthesis has not been publicly detailed, and its physical and chemical properties remain undocumented. Open questions include, but are not limited to:

What are the most efficient synthetic pathways to produce This compound with high yield and purity?

What are the spectroscopic characteristics (e.g., NMR, IR, Mass Spectrometry) of this compound?

What is its three-dimensional structure and what are its conformational preferences?

What is the reactivity of the alkyne and ketone functional groups in this specific molecular context?

Does this compound exhibit any notable biological activity?

Prospective Avenues for Further Investigation of this compound

Given the blank slate of research, any investigation into This compound would be novel. Prospective research could initially focus on:

Synthesis and Characterization: Development and optimization of a synthetic route, followed by full spectroscopic and crystallographic characterization.

Reactivity Studies: Exploration of the chemical transformations of the ketone and alkyne functionalities, such as reduction, oxidation, and cycloaddition reactions.

Medicinal Chemistry Screening: Investigation of its potential as a building block for more complex molecules or as a standalone therapeutic agent by screening for various biological activities.

Broader Implications for Synthetic Chemistry

While there is no direct research on This compound to draw from, the study of such a molecule could have broader implications. The combination of a strained azetidine (B1206935) ring, a reactive ketone, and a versatile alkyne in a single, relatively small molecule makes it a potentially valuable building block in synthetic chemistry. Successful development of its chemistry could provide new pathways to novel polyfunctionalized nitrogen-containing compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.